molecular formula C16H12O6 B1248600 (11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Cat. No. B1248600
M. Wt: 300.26 g/mol
InChI Key: XUWPJKDMEZSVTP-XMBDNQPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione is a natural product found in Streptomyces rosa and Streptomyces with data available.

Scientific Research Applications

Intramolecular Reactions and Synthesis

  • Research on similar compounds demonstrates the potential for intricate intramolecular reactions, such as bromination and 1,5-oxygen migration, useful in synthetic organic chemistry (Menzek & Altundas, 2006).

Synthesis of Heteroanalogs of Steroids

  • Compounds with structural similarities have been utilized in the synthesis of heteroanalogs of steroids, revealing potential applications in the creation of new pharmaceuticals (Stepanova, Aliev, & Maslivets, 2013).

Propellano-bislactones Synthesis

  • The compound is closely related to entities used in the synthesis of [4.4.3] and [4.4.4]propellano-bislactones, indicating its relevance in novel organic syntheses (Basavaiah & Satyanarayana, 2001).

Metal Complex Formation

  • Related macrocyclic compounds containing pyridine, like this chemical, are used to form metal complexes, which could have implications in catalysis and materials science (Costa & Delgado, 1993).

Potential in Organic Photophysical Studies

  • This compound's structural kinship with anthracene-containing macrocycles which are studied for their fluorescent properties, hints at possible applications in photophysical research (Tamayo et al., 2005).

properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m0/s1

InChI Key

XUWPJKDMEZSVTP-XMBDNQPKSA-N

Isomeric SMILES

C[C@H]1C2=C([C@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

synonyms

kalafungin
nanaomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Reactant of Route 2
(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Reactant of Route 3
(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Reactant of Route 4
(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Reactant of Route 5
(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Reactant of Route 6
(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

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